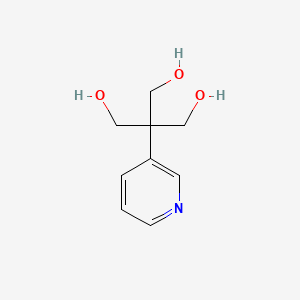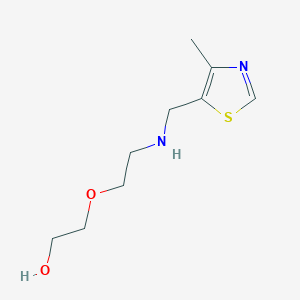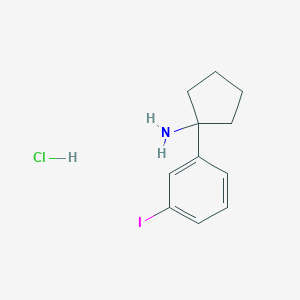
1-(3-Iodophenyl)cyclopentanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodophenyl)cyclopentanamine hydrochloride is an organic compound that features a cyclopentane ring bonded to an amine group and a 3-iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)cyclopentanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentanamine Core: The cyclopentanamine core can be synthesized through the reduction of cyclopentanone using ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4).
Introduction of the 3-Iodophenyl Group: The 3-iodophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting cyclopentanamine with 3-iodobenzyl chloride in the presence of a base such as sodium hydride (NaH) to form the desired product.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3-Iodophenyl)cyclopentanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetonitrile.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Iodophenyl)cyclopentanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Industrial Applications: The compound can be used in the development of new materials and chemical processes due to its unique structural properties.
作用機序
The mechanism of action of 1-(3-Iodophenyl)cyclopentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the iodophenyl group can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(3-Chlorophenyl)cyclopentanamine hydrochloride
- 1-(3-Bromophenyl)cyclopentanamine hydrochloride
- 1-(3-Fluorophenyl)cyclopentanamine hydrochloride
Comparison
1-(3-Iodophenyl)cyclopentanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets. This makes it particularly useful in applications where these properties are advantageous.
特性
分子式 |
C11H15ClIN |
|---|---|
分子量 |
323.60 g/mol |
IUPAC名 |
1-(3-iodophenyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14IN.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,13H2;1H |
InChIキー |
QMRBYOOFKIVNCJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC(=CC=C2)I)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)



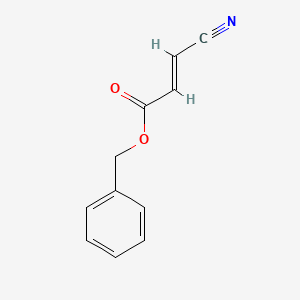
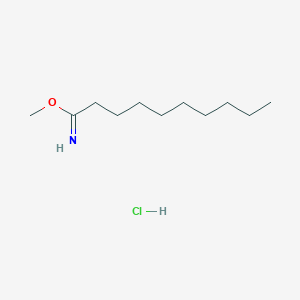

![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
